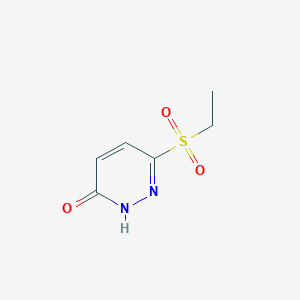![molecular formula C6H6Cl3N5 B12918602 Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- CAS No. 380305-28-2](/img/structure/B12918602.png)
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is of interest due to its unique structure, which includes a trichloromethyl group attached to a pyrimidine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines under mild conditions to form the desired guanidine compound . Another method involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines often relies on catalytic guanylation reactions. These reactions involve the use of carbodiimides and amines in the presence of a catalyst to form guanidines. Transition-metal-catalyzed guanidine synthesis is also a common approach in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Applications De Recherche Scientifique
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea Derivatives: These compounds are also used as guanidylating agents and share similar chemical properties.
S-methylisothiourea: Another efficient guanidylating agent with similar applications in synthesis.
Cyanamides: These compounds can also react with amines to form guanidines.
Uniqueness
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other guanidines .
Propriétés
Numéro CAS |
380305-28-2 |
|---|---|
Formule moléculaire |
C6H6Cl3N5 |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
2-[4-(trichloromethyl)pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C6H6Cl3N5/c7-6(8,9)3-1-2-12-5(13-3)14-4(10)11/h1-2H,(H4,10,11,12,13,14) |
Clé InChI |
KUBHEMQMPXZOJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C(Cl)(Cl)Cl)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)

![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)


![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)




![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)

![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
